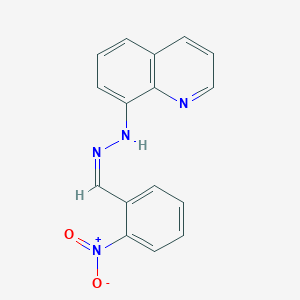![molecular formula C20H15NO2 B390306 N-(dibenzo[b,d]furan-3-yl)-2-phenylacetamide](/img/structure/B390306.png)
N-(dibenzo[b,d]furan-3-yl)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(dibenzo[b,d]furan-3-yl)-2-phenylacetamide is a chemical compound with the molecular formula C20H15NO2 It is a derivative of dibenzofuran, which is a heterocyclic organic compound consisting of two benzene rings fused to a central furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(dibenzo[b,d]furan-3-yl)-2-phenylacetamide typically involves the reaction of dibenzofuran derivatives with phenylacetic acid derivatives under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where dibenzofuran is reacted with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions and typically requires refluxing the mixture for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(dibenzo[b,d]furan-3-yl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic substitution reactions, such as halogenation or nitration, can occur on the aromatic rings of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst, nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
N-(dibenzo[b,d]furan-3-yl)-2-phenylacetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of novel materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as heat resistance and electrical conductivity.
Mécanisme D'action
The mechanism of action of N-(dibenzo[b,d]furan-3-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. Additionally, it can interact with cellular receptors, triggering signaling cascades that result in various biological effects.
Comparaison Avec Des Composés Similaires
N-(dibenzo[b,d]furan-3-yl)-2-phenylacetamide can be compared with other similar compounds, such as:
Dibenzofuran: The parent compound, which has similar structural features but lacks the phenylacetamide moiety. Dibenzofuran is used as a heat transfer agent and in the synthesis of other organic compounds.
Phenylacetamide Derivatives: Compounds with a phenylacetamide group but different aromatic systems. These derivatives may have varying chemical properties and biological activities.
The uniqueness of this compound lies in its specific combination of the dibenzofuran and phenylacetamide moieties, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C20H15NO2 |
|---|---|
Poids moléculaire |
301.3g/mol |
Nom IUPAC |
N-dibenzofuran-3-yl-2-phenylacetamide |
InChI |
InChI=1S/C20H15NO2/c22-20(12-14-6-2-1-3-7-14)21-15-10-11-17-16-8-4-5-9-18(16)23-19(17)13-15/h1-11,13H,12H2,(H,21,22) |
Clé InChI |
CBDFANOAKLEGOY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3 |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,3-dimethylphenyl)-2-[2-(3-iodobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B390223.png)
![N-(2-ethylphenyl)-2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B390225.png)
![N-(2-[4-(dimethylamino)phenyl]-1-{[2-(2-thienylmethylene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B390229.png)



![N-[1-{[2-(3-phenyl-2-propenylidene)hydrazino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B390235.png)

![2-{[(4-Bromophenyl)imino]methyl}-4,6-diiodophenol](/img/structure/B390237.png)


![(4Z)-4-[(3-IODOPHENYL)METHYLIDENE]-2-(3-METHYLPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B390243.png)

![2-(2-chloro-4,5-difluorophenyl)-4-[4-(dipropylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B390245.png)
